Hippuryl-histidyl-leucine
Overview
Description
Hippuryl-histidyl-leucine (HHL) is a tripeptide used as a substrate in the assay of angiotensin-converting enzyme (ACE), which is crucial for controlling sarcoidosis and monitoring the therapeutic use of ACE inhibitors in hypertension or congestive heart failure . It is also a model for studying the coordination properties of internal chains of proteins, particularly in the context of copper(II) complex formation . The molecular recognition of HHL and its interaction with ACE has been studied to identify potential inhibitors .
Synthesis Analysis
The synthesis of HHL has been achieved with high specificity and purity. For instance, [14C]hippuryl-L-histidyl-L-leucine was synthesized from barium [14C]carbonate with an overall radiochemical yield of 36%, providing a suitable substrate for ACE assay . Another synthesis involved [Glycine-1-14C]hippuryl-L-histidyl-L-leucine, which was used for a more sensitive radiochemical assay of ACE compared to spectrophotometric methods .
Molecular Structure Analysis
The molecular structure of HHL and its complexes, particularly with copper(II), has been extensively studied. Structural studies using NMR methods have revealed that nitrogen atoms of the imidazole ring and oxygen atoms of carboxylate groups in the peptide chain participate in metal complex formation . The coordination properties of HHL with copper(II) suggest that the L-leucyl residue participates in coordination only in certain complexes, providing insights into the coordination properties of internal chains of proteins .
Chemical Reactions Analysis
HHL undergoes specific chemical reactions, particularly in the context of ACE activity. When used as a substrate, the cleavage product hippurate can be measured spectrophotometrically after reacting with cyanuric chloride . The complex formation between copper(II) and HHL in aqueous solutions has been characterized by potentiometric, visible spectrophotometric, and circular dichroism measurements, revealing the formation of various species depending on the pH and coordination .
Physical and Chemical Properties Analysis
The physical and chemical properties of HHL are influenced by factors such as pH, temperature, and ion concentration. For example, the determination of ACE activity using HHL as a substrate is dependent on chloride ion concentration, with optimal test concentrations identified for accurate measurement . The stability and formation of copper(II)-HHL complexes are also pH-dependent, with precipitation occurring at certain pH levels before forming more stable deprotonated species .
Scientific Research Applications
Assay Development for Angiotensin-Converting Enzyme (ACE)
Hippuryl-L-histidyl-L-leucine (HHL) has been instrumental in the development of assays for angiotensin-converting enzyme (ACE). Friedland and Silverstein (1976) described a sensitive and reproducible assay using HHL to measure serum ACE levels, valuable in diagnosing and managing diseases like sarcoidosis (Friedland & Silverstein, 1976). Additionally, Rohrbach (1978) developed a radiochemical assay using [Glycine-1-14C]hippuryl-L-histidyl-L-leucine as a substrate for ACE, offering increased sensitivity compared to spectrophotometric methods (Rohrbach, 1978).
Structural Studies and Complex Formation
Lee Seong-Ran et al. (2006) conducted structural studies of Copper(II)-Hippuryl-L-histidyl-L-leucine(HHL) Complexes, providing insights into the geometric requirements of the ACE active site and helping in understanding in vivo reactions (Lee Seong-Ran et al., 2006). Daniele et al. (1995) explored the complex formation between copper(II) and HHL in aqueous solution, a model for understanding the coordination properties of internal chains of proteins (Daniele et al., 1995).
Use in Angiotensin I-Converting Enzyme (ACE) Assays
Schwager et al. (2006) described a high-throughput fluorimetric assay for ACE using HHL, adapted for a 96-well plate format, demonstrating its efficiency for both routine and detailed kinetic analyses (Schwager et al., 2006). Additionally, Van Dyck et al. (2003)
studied the in-capillary reaction of ACE with HHL, determining ACE activity by quantifying the product, hippuric acid, and highlighting the efficiency of this method for rapid ACE activity determination (Van Dyck et al., 2003).
Applications in Disease Diagnosis and Management
Takahashi et al. (1977) used HHL as a substrate analog to estimate serum ACE in patients with bronchial asthma, finding significantly lower activities in these patients, suggesting its potential in asthma diagnosis and management (Takahashi et al., 1977). Similarly, Bedrossian et al. (1978) measured serum ACE in patients with adult respiratory distress syndrome using HHL, observing significant differences in ACE levels compared to controls, which might be related to pulmonary endothelial cell damage in this syndrome (Bedrossian et al., 1978).
Exploring Antihypertensive Peptides
Sheng Jin-yu (2007) utilized HHL in studying the production of antihypertensive peptides from zein, demonstrating its application in evaluating the ACE inhibitory activity of hydrolyzates, thus contributing to the development of antihypertensive agents (Sheng Jin-yu, 2007).
Future Directions
HHL’s role as a substrate for ACE has implications for hypertension research and treatment. Its use in detecting ACE activity could be valuable in the development of more effective and selective ACE inhibitors . Additionally, the use of HHL in the formulation of nanosuspensions has been suggested, which could offer alternative treatments for active pharmaceuticals that are not well soluble in water .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXWBCKQYLBQKY-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953414 | |
Record name | N-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-(1H-imidazol-5-yl)propylidene}leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hippuryl-histidyl-leucine | |
CAS RN |
31373-65-6 | |
Record name | Hippuryl-L-histidyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31373-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hippuryl-histidyl-leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031373656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-(1H-imidazol-5-yl)propylidene}leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[N-(N-benzoylglycyl)-L-histidyl]-L-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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